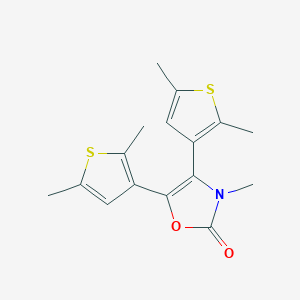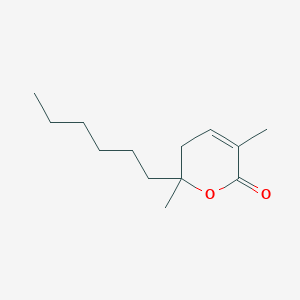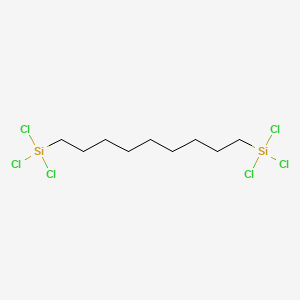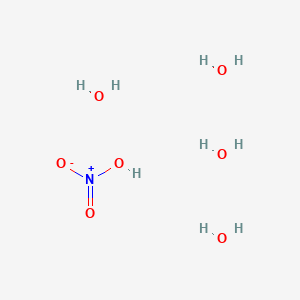![molecular formula C17H18N6O8S2 B14251050 N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide CAS No. 405105-23-9](/img/structure/B14251050.png)
N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features two carbamoylsulfamoyl groups attached to a phenyl ring, which are further connected by a propanediamide linker. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide typically involves the reaction of 4-aminobenzenesulfonamide with a suitable diacid chloride, such as propanedioyl dichloride, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then purified and reacted further to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbamoylsulfamoyl groups into amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl~3~) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N1,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction may involve hydrogen bonding, van der Waals forces, and other non-covalent interactions. The pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~3~-Bis{4-[(2-hydroxyethyl)sulfamoyl]phenyl}propanediamide
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
Uniqueness
N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways
Propiedades
Número CAS |
405105-23-9 |
|---|---|
Fórmula molecular |
C17H18N6O8S2 |
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
N,N'-bis[4-(carbamoylsulfamoyl)phenyl]propanediamide |
InChI |
InChI=1S/C17H18N6O8S2/c18-16(26)22-32(28,29)12-5-1-10(2-6-12)20-14(24)9-15(25)21-11-3-7-13(8-4-11)33(30,31)23-17(19)27/h1-8H,9H2,(H,20,24)(H,21,25)(H3,18,22,26)(H3,19,23,27) |
Clave InChI |
LMSFVOPFFGZHBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)N)S(=O)(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide](/img/structure/B14250969.png)
![5-[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]oxolan-2-one](/img/structure/B14250970.png)

![N-[1-(4-methoxyphenyl)butylidene]hydroxylamine](/img/structure/B14250974.png)
![N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14250978.png)

![1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14250985.png)

![N-(4-Acetylphenyl)-4-[(E)-benzylideneamino]benzene-1-sulfonamide](/img/structure/B14250996.png)



![2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione](/img/structure/B14251032.png)
